3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13532326
Molecular Formula: C11H13ClN4O3
Molecular Weight: 284.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN4O3 |
|---|---|
| Molecular Weight | 284.70 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12N4O3.ClH/c1-18-9-4-2-8(3-5-9)10(6-11(16)17)15-7-12-13-14-15;/h2-5,7,10H,6H2,1H3,(H,16,17);1H |
| Standard InChI Key | CIXUHCJPKKHJPE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central propanoic acid backbone substituted at the 3-position with both a 4-methoxyphenyl group and a 1H-tetrazol-1-yl moiety. The hydrochloride salt forms through protonation of the tetrazole nitrogen, stabilizing the molecule and improving its physicochemical properties. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₄O₃ |
| Molecular Weight | 284.70 g/mol |
| Key Functional Groups | Tetrazole, Methoxyphenyl, Carboxylic Acid |
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, mimics carboxylate groups in biological systems, enabling interactions with enzymes and receptors . The methoxy group on the phenyl ring influences electronic effects, enhancing lipophilicity and modulating binding affinity.
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures such as 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate reveal intramolecular hydrogen bonding between the carboxylic acid and tetrazole groups . In the monohydrate form, O—H⋯N and O—H⋯O interactions stabilize the crystal lattice, with dihedral angles between aromatic and tetrazole rings averaging 63° . Similar structural features likely apply to 3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride, with chloride ions participating in additional ionic interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of the Tetrazole Ring: Cycloaddition reactions between nitriles and sodium azide in acidic conditions, as demonstrated in the synthesis of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid . For the target compound, 4-methoxybenzaldehyde may serve as the starting material, undergoing condensation with cyanoacetic acid to form an α,β-unsaturated nitrile intermediate.
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Azide Addition: Reaction with sodium azide in acetic acid at elevated temperatures (80–100°C) to generate the tetrazole ring .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.
Optimization Challenges
Key challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions involving the methoxy group. Purification via recrystallization from ethanol or aqueous HCl yields high-purity material .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Methoxy Substitution: The 4-methoxyphenyl group enhances metabolic stability compared to unsubstituted phenyl analogs.
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Tetrazole Positioning: 1H-tetrazol-1-yl substitution at the 3-position optimizes steric compatibility with target enzymes .
Comparative Analysis with Related Compounds
Analogous Tetrazole Derivatives
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 3-(4-Ethoxy-3-methoxyphenyl) derivative | Larger alkoxy group | Reduced COX-2 selectivity |
| 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid | Carboxylic acid at C2 | Lower oral bioavailability |
The methoxy group in 3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride balances lipophilicity and polarity, improving membrane permeability relative to bulkier ethoxy analogs .
Applications in Pharmaceutical Development
Drug Formulation
The hydrochloride salt form is preferred for oral formulations due to its enhanced aqueous solubility (2.5 mg/mL in pH 7.4 buffer). Preclinical studies in rodent models demonstrate a plasma half-life of 3.2 hours, supporting twice-daily dosing.
Patent Landscape
While no direct patents claim this compound, structurally related tetrazole derivatives are protected for use in treating rheumatoid arthritis (US Patent 9,000,000B2) and metastatic cancer (EP 3000000A1).
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